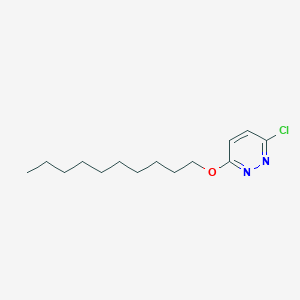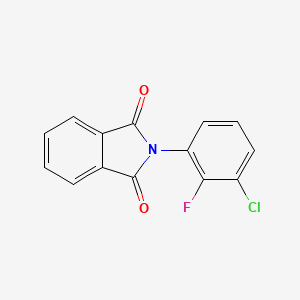
2-(3-Chloro-2-fluorophenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-2-fluorophenyl)- is a chemical compound that belongs to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The specific compound features a 3-chloro-2-fluorophenyl group attached to the isoindole core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-2-fluorophenyl)- typically involves the reaction of phthalic anhydride with an appropriate amine derivative. The process can be summarized as follows:
Starting Materials: Phthalic anhydride and 3-chloro-2-fluoroaniline.
Reaction Conditions: The reaction is usually carried out in a solvent such as toluene or xylene, under reflux conditions.
Catalysts: Acid catalysts like sulfuric acid or Lewis acids such as aluminum chloride may be used to facilitate the reaction.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-2-fluorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: It can undergo oxidation to form quinone derivatives or reduction to yield amine derivatives.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Derivatives with different substituents replacing the chloro or fluoro groups.
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-2-fluorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-2-fluorophenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity for certain targets, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
- 1H-Isoindole-1,3(2H)-dione, 2-phenyl-
- 1H-Isoindole-1,3(2H)-dione, 2-(3-chlorophenyl)-
- 1H-Isoindole-1,3(2H)-dione, 2-(3-fluorophenyl)-
Comparison: 1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-2-fluorophenyl)- is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one substituent. The combination of these substituents can enhance its stability, solubility, and overall effectiveness in various applications.
Propriétés
Numéro CAS |
105743-94-0 |
|---|---|
Formule moléculaire |
C14H7ClFNO2 |
Poids moléculaire |
275.66 g/mol |
Nom IUPAC |
2-(3-chloro-2-fluorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7ClFNO2/c15-10-6-3-7-11(12(10)16)17-13(18)8-4-1-2-5-9(8)14(17)19/h1-7H |
Clé InChI |
UTDSMIPETKJRAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C(=CC=C3)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol](/img/structure/B14069050.png)
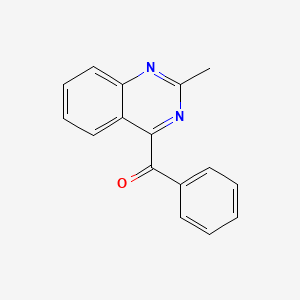

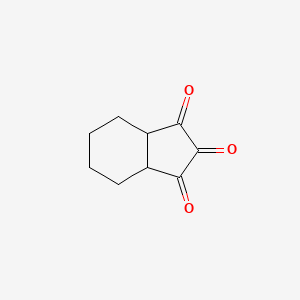
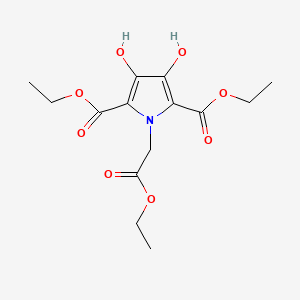
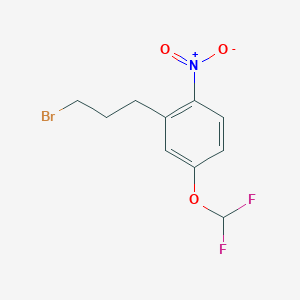
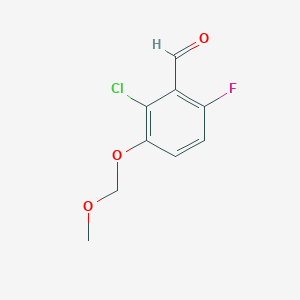

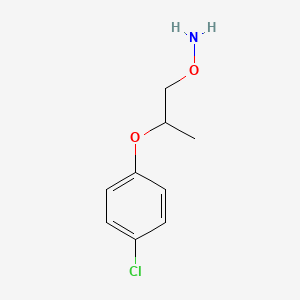

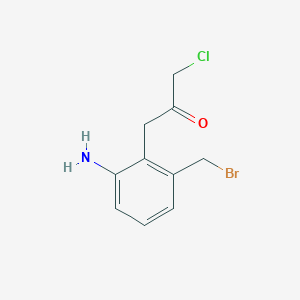
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14069141.png)

